4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-
Description
Contextualization of the Quinazolinone Core in Academic Research
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govmdpi.com Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties. ontosight.aimdpi.comontosight.ai This diverse bioactivity has made the quinazolinone core a focal point of extensive research and development in the pharmaceutical sciences. nih.govwisdomlib.org
Naturally occurring and synthetic quinazolinones have been the subject of continuous scientific interest due to their stability and the relative ease of their synthesis. nih.gov The versatility of the quinazolinone ring system allows for modifications at various positions, which can significantly alter the compound's biological activity. mdpi.comresearchgate.net
Historical Perspective of 2-Substituted Quinazolinones in Chemical Synthesis
The synthesis of quinazolinones has a long history, with the first reported synthesis, known as the Griess synthesis, dating back to 1869. mdpi.com Over the years, numerous synthetic methodologies have been developed to construct the quinazolinone core and its derivatives. For 2-substituted quinazolin-4(3H)-ones, a common synthetic route involves the condensation of 2-aminobenzamide (B116534) with various aldehydes. acs.org
Other historical and widely used methods include the Niementowski synthesis, which involves the reaction of anthranilic acid with amides. wisdomlib.org Advances in synthetic organic chemistry have led to the development of more efficient and environmentally friendly protocols, such as microwave-assisted synthesis and the use of various catalysts to improve reaction yields and conditions. researchgate.netorganic-chemistry.org The ongoing development of novel synthetic strategies continues to facilitate the exploration of new quinazolinone derivatives with diverse functionalities. organic-chemistry.org
Rationale for Investigating 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- in Contemporary Chemical Science
The investigation of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- is driven by the established importance of the quinazolinone scaffold in medicinal chemistry and materials science. nih.govmdpi.com The specific substitution pattern of this compound, particularly the 2-(2-hydroxyphenyl) group, is of significant interest. The hydroxyl group can participate in hydrogen bonding, which may influence the molecule's interaction with biological targets. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-4-2-6-10(12)13-15-11-7-3-1-5-9(11)14(18)16-13/h1-8,17H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVWPYNVWLHEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061418 | |
| Record name | 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | |
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Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-04-6 | |
| Record name | 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |
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| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |
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| Record name | 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | |
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| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |
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Advanced Synthetic Methodologies for 4 1h Quinazolinone, 2 2 Hydroxyphenyl and Its Analogues
Classical Synthetic Approaches and their Mechanistic Elucidation
The foundational methods for constructing the quinazolinone ring have been well-established for decades. These classical routes typically rely on the condensation of readily available precursors and provide a reliable means of accessing the core structure.
The most common classical approach to synthesizing 2-substituted-4(3H)-quinazolinones involves the condensation reaction between an anthranilamide (2-aminobenzamide) and an appropriate aldehyde. mdpi.commdpi.com For the synthesis of 2-(2-hydroxyphenyl)quinazolin-4(3H)-one, this specifically involves the reaction of anthranilamide with salicylaldehyde. mdpi.com
The reaction mechanism generally proceeds through two key stages. Initially, the amino group of anthranilamide undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a Schiff base intermediate after dehydration. In the second stage, an intramolecular cyclization occurs where the amide nitrogen attacks the imine carbon. Subsequent oxidation or dehydrogenation of the resulting dihydroquinazolinone intermediate yields the final aromatic quinazolinone product. nih.gov Various catalysts, such as p-toluenesulfonic acid, can be employed to facilitate the initial condensation and cyclization steps. organic-chemistry.org Other precursors, such as β-ketoesters, can also react with o-aminobenzamides, proceeding through a selective C-C bond cleavage to yield the quinazolinone core under metal- and oxidant-free conditions. organic-chemistry.org
The synthesis of the quinazolinone ring is fundamentally dependent on the use of ortho-amino aromatic precursors. The spatial arrangement of the amino group and a secondary reactive group (amide, nitrile, or carboxylic acid) on the benzene (B151609) ring is critical for the final intramolecular cyclization step that forms the heterocyclic ring.
Several key precursors are utilized:
Anthranilamide (2-Aminobenzamide): This is the most direct and widely used precursor. mdpi.comnih.gov Its reaction with aldehydes, carboxylic acids, or their derivatives is a cornerstone of quinazolinone synthesis. mdpi.comnih.gov
Isatoic Anhydride: This precursor serves as a convenient and reactive source of the 2-aminobenzoyl group. It can react with various nucleophiles, including amidoximes, to form 2-substituted quinazolin-4(3H)-ones. organic-chemistry.orgnih.gov
2-Aminobenzonitrile: This precursor can be used to synthesize quinazolinones through reactions with amides or by undergoing a Radziszewski reaction. rsc.orgfrontiersin.org
2-Aminophenyl Ketones: These compounds can undergo a dehydrogenative coupling reaction with amines, catalyzed by ruthenium systems, to afford quinazoline (B50416) products. nih.govorganic-chemistry.org
Modern and Green Chemistry Syntheses
In recent years, significant efforts have been directed towards developing more efficient, environmentally benign, and sustainable methods for quinazolinone synthesis. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of harsh or toxic reagents.
A major focus of green chemistry is the elimination of catalysts and organic solvents. Several successful strategies have been reported for the synthesis of quinazolinones under these conditions. For instance, α-keto acids can react with 2-aminobenzamides in water under catalyst-free conditions to form quinazolinones. nih.gov Another approach involves the direct oxidative cyclization of in situ-prepared aldehydes (from styrenes) with o-aminobenzamides under metal- and catalyst-free conditions. mdpi.com
Solvent-free reactions, often conducted by heating the neat reactants, have also proven effective. Wet zinc oxide nanopowder has been shown to be a highly effective and recyclable catalyst for the solvent-free cyclization of o-aminobenzamide with aldehydes under air. researchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, represents another solvent-free method that can promote chemical transformations that are difficult to achieve in solution. sioc-journal.cn
Table 1: Examples of Catalyst-Free and Solvent-Free Syntheses of Quinazolinones
| Precursor 1 | Precursor 2 | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| 2-Aminobenzamides | α-Keto acids | Water, catalyst-free | Green solvent, no catalyst | nih.gov |
| o-Aminobenzamide | Styrenes | Metal- and catalyst-free, oxidation | Sustainable, avoids pre-functionalization | mdpi.com |
| o-Aminobenzamide | Aldehydes | Wet ZnO-NPs, 130°C, solvent-free | Recyclable catalyst, no organic solvent | researchgate.net |
| 2-Aminobenzamide (B116534) | Guanidine | Three-component cyclocondensation | Mild conditions, catalyst-free | researchgate.net |
Microwave-Assisted and Photochemical Synthesis Strategies
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates compared to conventional heating. nih.gov This technique has been widely applied to the synthesis of quinazolinone derivatives, often leading to higher yields in drastically shorter reaction times. frontiersin.orgnih.gov For example, iron-catalyzed cyclization of 2-halobenzoic acids and amidines can be performed efficiently in water or DMF under microwave heating. rsc.orgsci-hub.cat Solvent-free microwave-assisted syntheses have also been developed, such as the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters to create fused polyheterocyclic systems. frontiersin.org
Photochemical methods offer another modern avenue for quinazolinone synthesis. A novel approach combines enzymatic catalysis with photocatalysis, where α-Chymotrypsin catalyzes the initial cyclization of an aldehyde and 2-aminobenzamide, followed by a white LED-induced oxidation of the dihydroquinazolinone intermediate to yield the final product with high efficiency. nih.gov High-resolution NMR studies have also investigated the photochemical anti-to-syn isomerisation of quinazolinone-based Schiff bases upon UV irradiation, providing insight into the behavior of key reaction intermediates. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| 2-Aminobenzamide + Succinic Anhydride | Toluene, 3 hours reflux | Pinane, 150°C, 30 minutes | nih.gov |
| 2-Halobenzoic Acid + Amidine (Iron-catalyzed) | N/A | Water, 30 minutes | rsc.orgsci-hub.cat |
| 2-Amino-N-(1H-benzimidazol-2-yl)benzamide + Electrophile | DMAC, conventional heating | Solvent-free, shorter time | nih.gov |
Regioselective Derivatization at the Quinazolinone Scaffold
Once the core 4(1H)-quinazolinone structure is formed, further functionalization is often required to produce analogues with specific properties. Regioselective derivatization allows for the controlled introduction of substituents at specific positions on the heterocyclic ring system.
One common strategy involves the synthesis of a substituted quinazolinone core which is then modified. For example, a 2-(2-methoxyphenyl)quinazolinone can be synthesized and subsequently demethylated using boron tribromide (BBr₃) to yield the target 2-(2-hydroxyphenyl) analogue. nih.govnih.gov Similarly, chloro-substituted quinazolinones can serve as versatile intermediates for introducing amino side chains via nucleophilic substitution. nih.gov
Another approach involves building the desired functionality during the ring-forming process. The Sc(OTf)₃-catalyzed reaction of 2-aminobenzamide with N-substituted pyrrole-2-carboxaldehyde demonstrates a regioselective double cyclodehydration, constructing two new heterocyclic rings in a controlled manner. rsc.org The synthesis of new 2-thioxopyrimidin-4-ones that undergo regioselective reactions with hydrazonoyl chlorides to form angular, rather than linear, triazolo[4,3-a]quinazolin-9-ones is another example of controlling the reaction outcome to achieve specific isomers. nih.gov These methods provide powerful tools for creating a diverse library of quinazolinone derivatives with precise control over their molecular architecture.
Functionalization at Nitrogen (N1) and Carbon (C4) Positions
The strategic modification of the quinazolinone core at the N1 and C4 positions is a key avenue for the development of new analogues with tailored properties. These positions offer opportunities for introducing a variety of substituents, thereby influencing the molecule's steric and electronic characteristics.
The N1 position of the 4(1H)-quinazolinone ring system can be readily alkylated under various conditions. Studies have shown that the alkylation of 2-substituted-4(3H)-quinazolinones with alkyl halides in the presence of a base predominantly leads to N-alkylation at the N3 position due to the higher acidity of the N3 proton. However, N1-alkylation can be achieved, often as a minor product, or its formation can be influenced by the choice of reagents and reaction conditions. For instance, the alkylation of 2-phenyl-4-quinazolinone, a close analogue of the title compound, with methyl iodide in the presence of sodium hydride in THF has been reported to yield both N- and O-alkylated products.
A study on the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of potassium carbonate in DMF resulted in the formation of the N-alkylation product with an 82% yield. juniperpublishers.com Similarly, the reaction of quinazolin-4(3H)-one with benzyl (B1604629) chloride under the same conditions afforded the N-benzylated product in 82% yield. juniperpublishers.com These examples, while not on the exact target molecule, provide strong evidence for the feasibility and conditions for N-alkylation of the quinazolinone core.
Table 1: Examples of N-Alkylation of Quinazolinone Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | Heat | 3 | N-alkylated product | 82 | juniperpublishers.com |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 | 3 | N-benzylated product | 82 | juniperpublishers.com |
| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | - | - | - | - | N-alkyl-quinazolin-4-one derivatives | - | researchgate.net |
A versatile and widely employed strategy for the functionalization of the C4 position of 4(1H)-quinazolinones involves a two-step process: chlorination of the C4-oxo group followed by nucleophilic substitution of the resulting 4-chloroquinazoline (B184009). nih.gov Reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for the chlorination step. nih.gov
The resulting 4-chloroquinazoline is a highly reactive intermediate susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the introduction of various functionalities at the C4 position.
C4-Amination: The reaction of 4-chloroquinazolines with primary or secondary amines is a well-established method for the synthesis of 4-aminoquinazolines. nih.gov Electron-rich amines generally react readily to give the corresponding 4-aminoquinazolines in good yields under mild conditions. nih.gov A microwave-mediated, base-free amination of 4-chloro-6-halo-2-phenylquinazolines with various anilines in a THF/water mixture has been reported to efficiently produce a library of 4-anilinoquinazolines in high yields (up to 96%). nih.gov
Table 2: Examples of C4-Amination of 4-Chloroquinazolines
| 4-Chloroquinazoline Derivative | Amine | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Chloro-6-halo-2-phenylquinazoline | Substituted anilines/N-methylanilines | THF/H₂O (1:1) | Microwave | 6-Halo-2-phenyl-substituted 4-anilinoquinazolines | up to 96 | nih.gov |
| 4-Chloro-8-iodoquinazoline | 4-Methoxy-N-methylaniline | THF/H₂O (1:1) | Microwave | Verubulin analog | 87 | nih.gov |
C4-Thiolation: The introduction of a sulfur-based nucleophile at the C4 position can also be achieved. While direct thiolation of the C4-oxo group is challenging, the 4-chloroquinazoline intermediate readily reacts with thiols or their corresponding thiolates to yield 4-thioalkyl or 4-thioaryl quinazolines. A copper-mediated direct C-H thiolation of quinazolinones has been reported, offering an alternative route to C-S bond formation on the quinazolinone scaffold. researchgate.net
Manipulation of the 2-(2-hydroxyphenyl) Moiety
The 2-(2-hydroxyphenyl) substituent offers a reactive handle for further synthetic modifications, allowing for the introduction of diverse functionalities that can significantly alter the properties of the parent molecule.
The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis or other O-alkylation methods. For example, the synthesis of 2-(2-methoxyphenyl)-4(1H)-quinazolinone has been reported, demonstrating the feasibility of etherification. nih.gov This modification can impact the molecule's hydrogen bonding capacity and lipophilicity.
Esterification of the hydroxyl group provides another avenue for derivatization. Reaction with acyl chlorides or anhydrides in the presence of a suitable base can yield the corresponding O-acyl derivatives. The synthesis of 2-(2-acetoxyphenyl)-4(1H)-quinazolinone has been documented, showcasing a straightforward method for introducing an ester functionality.
The phenyl ring of the 2-(2-hydroxyphenyl) moiety is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effect of the hydroxyl and the quinazolinone ring will influence the position of substitution. For instance, the synthesis of 5,6,7-trihydroxy-2-(2-hydroxyphenyl)quinazolin-4(3H)-one has been reported, indicating that multiple hydroxyl groups can be introduced onto the quinazolinone scaffold, although in this specific case, the hydroxyl groups are on the fused benzene ring. researchgate.net The synthesis of 2-(3,5-dichloro-2-hydroxyphenyl)-4(1H)-quinazolinone demonstrates that halogenation of the hydroxyphenyl ring is also a viable synthetic route.
Table 3: Examples of Manipulation of the 2-(2-hydroxyphenyl) Moiety
| Parent Compound | Reaction Type | Reagents/Conditions | Product | Reference |
| 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | Etherification | Alkyl halide, Base | 2-(2-Alkoxyphenyl)-4(1H)-quinazolinone | nih.gov |
| 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | Esterification | Acyl chloride/anhydride, Base | 2-(2-Acyloxyphenyl)-4(1H)-quinazolinone | - |
| 2-Phenyl-4(1H)-quinazolinone | Halogenation | Halogenating agent | 2-(Halogenated-phenyl)-4(1H)-quinazolinone | - |
Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation of 4 1h Quinazolinone, 2 2 Hydroxyphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution and the solid state. For 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-, a combination of one-dimensional and advanced two-dimensional NMR experiments provides invaluable insights into its molecular framework.
In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the 1H NMR spectrum of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- displays characteristic signals corresponding to its aromatic protons. The spectrum exhibits multiplets in the regions of δ 6.95–7.03 ppm, 7.44–7.58 ppm, 7.77–7.90 ppm, and 8.16–8.25 ppm, each integrating to two protons. Additionally, two broad singlets are observed at δ 12.49 ppm and 13.81 ppm, corresponding to the N-H and O-H protons, respectively. nih.gov
The 13C NMR spectrum provides further confirmation of the carbon skeleton, with key chemical shifts observed at δ 113.71, 117.87, 118.81, 120.73, 126.03, 126.96, 127.68, 133.71, 135.02, 146.11, 153.69, 160.02, and 161.37 ppm. nih.gov
Advanced 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY experiments establish proton-proton (1H-1H) correlations through-bond, typically over two to three bonds. For 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-, COSY spectra would reveal the coupling networks within the quinazolinone and the 2-hydroxyphenyl ring systems, allowing for the differentiation of protons on each aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms (1H-13C). This technique is instrumental in assigning the carbon signals based on the previously assigned proton resonances.
HMBC experiments reveal longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the quinazolinone and the 2-hydroxyphenyl moieties. For instance, correlations between the protons on the hydroxyphenyl ring and the C2 carbon of the quinazolinone ring would definitively confirm the substitution pattern.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For heterocyclic compounds like quinazolinones, ssNMR can provide information that is complementary to single-crystal X-ray diffraction.
Techniques such as 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide high-resolution spectra of solid samples, allowing for the identification of different crystalline forms through variations in chemical shifts, which are sensitive to the local electronic environment and intermolecular interactions. Furthermore, 13C{14N} ssNMR experiments can function as an "attached nitrogen test," which can be used to distinguish between isomers of nitrogen-containing heterocycles by identifying carbons directly bonded to nitrogen atoms. nih.gov While specific ssNMR data for 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- has not been reported, the application of these methods to related heterocyclic systems demonstrates their potential for characterizing its solid-state forms.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, the elemental composition can be deduced.
For 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-, the calculated exact mass for the protonated molecule [M+H]+ (C14H11N2O2) is 239.08150. nih.gov Experimental HRMS data obtained via Electrospray Ionization (ESI+) shows a found m/z of 239.08085, which is in excellent agreement with the calculated value. nih.gov This high degree of accuracy confirms the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | 239.08150 | 239.08085 | nih.gov |
X-Ray Diffraction Crystallography for Solid-State Structure
X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-Ray Analysis of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-
The crystal structure of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- has been determined by single-crystal X-ray diffraction and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 809552. nih.gov Analysis of the crystallographic data reveals detailed information about the molecular geometry and packing in the solid state. This includes the planarity of the quinazolinone and hydroxyphenyl rings and the dihedral angle between them. The data also elucidates the hydrogen bonding network, which plays a crucial role in the solid-state assembly of the molecules.
Powder X-Ray Diffraction for Polymorphic Studies
Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important in the study of polymorphism. Different crystalline forms of a compound will produce distinct PXRD patterns due to their different crystal lattices. While specific polymorphic studies on 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- are not extensively reported, PXRD would be the primary method to identify and characterize any potential polymorphs. Each polymorph would exhibit a unique set of diffraction peaks at specific 2θ angles, serving as a fingerprint for that crystalline form. By comparing the PXRD pattern of a bulk sample to the calculated pattern from single-crystal X-ray data, the phase purity of the sample can be assessed.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Tautomerism Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental method for identifying the functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-, these methods are crucial for confirming the presence of key structural features and investigating the potential for tautomerism.
The structure of this compound contains several characteristic groups: a quinazolinone core, a hydroxyl-substituted phenyl ring, an amide group, and an imine moiety. Each of these displays distinct vibrational frequencies. For instance, the carbonyl (C=O) stretching vibration of the quinazolinone ring is typically observed as a strong band in the IR spectrum around 1700-1665 cm⁻¹. The N-H stretching of the amide can be seen in the region of 3400-3100 cm⁻¹, often as a broad band, while the phenolic O-H stretch also appears in this high-frequency region. The C=N stretching of the imine group within the quinazoline (B50416) ring system typically appears in the 1615-1580 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching modes within the aromatic rings are found in the 1600-1450 cm⁻¹ region.
A significant aspect of this molecule's structure is the potential for keto-enol tautomerism. The compound can exist in the keto (amide) form, as named, or in an enol (imidate) form where the amide proton has migrated to the carbonyl oxygen, creating a hydroxyl group and a C=N double bond within the ring. Vibrational spectroscopy is a powerful tool to study this equilibrium. The presence of a strong C=O band is indicative of the keto form's prevalence. Conversely, the disappearance or significant weakening of this band, coupled with the appearance of a C-O stretching band (around 1200 cm⁻¹) and a change in the N-H/O-H stretching region, would suggest a shift towards the enol tautomer. Computational studies on the related 2-[2'-hydroxyphenyl]-quinazolin-4-one (HPQ) system suggest that the enol form is the most stable species in the ground state. nih.gov This stability is partly due to the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom at position 1 of the quinazoline ring.
Table 1: Typical Vibrational Frequencies for 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Amide C=O | Stretching | 1700 - 1665 | scispace.comderpharmachemica.com |
| Amide N-H | Stretching | 3400 - 3100 (often broad) | rsc.orgscispace.com |
| Phenolic O-H | Stretching | 3500 - 3200 (broad) | rsc.org |
| Imine C=N | Stretching | 1615 - 1580 | rsc.orgderpharmachemica.com |
| Aromatic C=C | Stretching | 1600 - 1450 | rsc.org |
Electronic Absorption and Emission Spectroscopy Methodologies (UV-Vis and Fluorescence)
Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are particularly sensitive to conjugated systems and are instrumental in studying the photophysical properties of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-.
The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet and visible regions, arising from π→π* and n→π* electronic transitions within the conjugated aromatic system. Studies on 2-[2'-hydroxyphenyl]-quinazolin-4-one (HPQ) in proton-accepting solvents like DMSO show a strong absorption maximum around 335 nm (ca. 30,100 cm⁻¹) with a distinct shoulder at a longer wavelength of about 398 nm (ca. 25,100 cm⁻¹). nih.gov The presence of this long-wavelength absorption is often a hallmark of molecules capable of intramolecular proton transfer and is attributed to the absorption of the enol tautomer.
Upon excitation with light of an appropriate wavelength, the molecule can relax to the ground state by emitting light, a process known as fluorescence. 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- and its derivatives are known to be fluorescent. rsc.org A key feature of their fluorescence is an unusually large separation between the absorption and emission maxima, known as the Stokes shift. For HPQ, the fluorescence emission maximum is observed at approximately 474 nm (ca. 21,100 cm⁻¹). nih.gov This results in a very large Stokes shift of about 9,000 cm⁻¹, a phenomenon strongly indicative of a significant structural rearrangement in the excited state.
The significant photophysical properties of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- are dominated by a process called Excited State Intramolecular Proton Transfer (ESIPT). The large Stokes shift observed in its fluorescence spectrum is a direct consequence of this process.
Upon photoexcitation, the acidity of the phenolic proton and the basicity of the quinazolinone nitrogen atom increase. This facilitates an ultrafast transfer of the proton from the phenolic hydroxyl group to the nitrogen atom of the quinazoline ring, forming an excited-state keto-tautomer. This newly formed species is electronically and structurally distinct from the ground-state enol form. It is this excited keto-tautomer that is responsible for the fluorescence emission. The emission of a photon returns the molecule to the ground state, but in the keto-tautomer configuration. A rapid, non-radiative back-proton transfer then restores the original enol-tautomer, completing the cycle.
This ESIPT mechanism explains the large Stokes shift, as the absorption and emission processes occur from two different chemical species (enol and keto tautomers, respectively). Computational studies support the existence of both enol and keto forms in both the ground and first excited singlet states, providing a theoretical basis for this photophysical behavior. nih.gov
Furthermore, some derivatives of 2-(2-hydroxyphenyl)-3H-quinazolin-4-one have been observed to exhibit aggregation-induced emission (AIE). rsc.org In this phenomenon, the compounds are weakly fluorescent in dilute solutions but become highly emissive when they aggregate, for example, in a mixture of solvents like THF and water. rsc.org This property is attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and enhances the radiative fluorescence channel.
Table 2: Photophysical Data for 2-[2'-hydroxyphenyl]-quinazolin-4-one (HPQ)
| Parameter | Wavelength (nm) | Wavenumber (cm⁻¹) | Solvent/State | Source |
|---|---|---|---|---|
| Absorption Max (λ_abs) | ~335 | ~30,100 | DMSO | nih.gov |
| Absorption Shoulder | ~398 | ~25,100 | DMSO | nih.gov |
| Emission Max (λ_em) | ~474 | ~21,100 | Solution | nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- |
| 2-[2'-hydroxyphenyl]-quinazolin-4-one (HPQ) |
| 2-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one |
| 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones |
| Dimethyl sulfoxide (DMSO) |
Theoretical and Computational Chemistry Studies on 4 1h Quinazolinone, 2 2 Hydroxyphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-, these methods have been employed to elucidate its electronic structure, reactivity, and energetics.
Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of HPQ. The B3LYP hybrid functional, often in conjunction with basis sets like 6-31G* or 6-311++G(d,p), is commonly used for these calculations. mui.ac.irorientjchem.org These studies focus on calculating various quantum chemical parameters to describe the molecule's reactivity and electronic distribution.
Key electronic properties and reactivity descriptors that are often calculated include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. mui.ac.ir
Ionization Potential (IP) and Electron Affinity (EA): These are calculated from the HOMO and LUMO energies and provide insights into the energy required to remove an electron and the energy released upon gaining an electron, respectively. mui.ac.ir
Dipole Moment: This parameter provides information about the polarity and charge distribution within the molecule. sapub.org
Table 1: Calculated Quantum Chemical Parameters for Quinazolinone Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Chemical Hardness (η) | 0.765 eV | sapub.org |
| Dipole Moment | Varies with derivative | sapub.org |
Note: The specific values for 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- can vary depending on the level of theory and basis set used in the calculations.
Ab initio methods, which are based on first principles without the use of empirical parameters, have been utilized for the precise determination of the geometrical structure and energy profiles of HPQ. These calculations are crucial for understanding the molecule's stable conformations and the energy barriers associated with conformational changes.
Geometry optimization is performed to find the lowest energy structure of the molecule. For HPQ, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The optimized geometry provides a clear picture of the three-dimensional arrangement of atoms in the molecule. orientjchem.org
Energy profile calculations are employed to study the energetics of processes like internal rotations or proton transfer. For instance, the rotational barrier between different conformers can be calculated, providing insight into the flexibility of the molecule. bas.bg These calculations are also essential for investigating the relative stabilities of different tautomeric forms. bas.bg
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While specific molecular dynamics (MD) simulations focusing solely on 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- are not extensively documented in the provided search results, the methodology is widely applied to quinazolinone derivatives to understand their dynamic behavior. nih.govresearchgate.netresearchgate.net MD simulations provide a time-resolved picture of molecular motion, offering insights into conformational flexibility and the influence of the surrounding environment.
For a molecule like HPQ, MD simulations could be employed to:
Explore Conformational Space: By simulating the molecule's movement over time, different stable and transient conformations can be identified. This is particularly relevant for understanding the flexibility of the hydroxyphenyl group relative to the quinazolinone core.
Analyze Solvent Effects: MD simulations can explicitly model the interactions between HPQ and solvent molecules. This is crucial for understanding how the solvent influences the molecule's conformation, stability, and reactivity. The presence of hydrogen bonding between the solute and solvent can significantly impact the tautomeric equilibrium. bas.bg
The general approach for MD simulations of quinazolinone derivatives involves using force fields like AMBER or GAFF to describe the interatomic interactions. nih.gov The system, comprising the solute and solvent molecules, is then simulated over a period of nanoseconds, and the resulting trajectories are analyzed to extract information about the molecule's dynamic properties. nih.govresearchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like HPQ. bas.bg These theoretical predictions can be compared with experimental spectra to validate the computational models and to aid in the interpretation of experimental data.
UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra of HPQ. The calculated absorption maxima (λmax) can be compared with experimental values to understand the electronic transitions occurring within the molecule. For HPQ, the computed S0 – S1 absorption electronic transition has been reported to be around 306.9 nm (32580 cm–1), which is in reasonable agreement with the experimentally observed longest-wavelength absorption maximum at 335 nm (29850 cm–1). bas.bg
Infrared (IR) and Raman Spectra: DFT calculations can also predict the vibrational frequencies of the molecule. orientjchem.org The calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. This can provide valuable information about the molecular structure and bonding.
Tautomeric Equilibria and Intramolecular Hydrogen Bonding Investigations
One of the most extensively studied theoretical aspects of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- is its potential for tautomerism and the role of intramolecular hydrogen bonding. bas.bg The molecule can exist in different tautomeric forms, primarily the enol and keto forms.
Computational studies have been instrumental in determining the relative stabilities of these tautomers. DFT calculations have shown that the enol form is the predominant species in the ground state. bas.bg The energy difference between the tautomers is a key factor in determining their equilibrium population.
A significant feature of the enol form is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the phenyl ring and the nitrogen atom of the quinazolinone ring. The strength of this hydrogen bond has been computationally estimated. For instance, the stabilization energy due to this hydrogen bond has been calculated to be around 7.6 kcal/mol. bas.bg This strong intramolecular hydrogen bond plays a crucial role in stabilizing the enol tautomer and influences the molecule's spectroscopic properties. bas.bg
Computational studies have also investigated the potential for excited-state intramolecular proton transfer (ESIPT), a process that can lead to fluorescence with a large Stokes shift. bas.bg The calculations help to understand the energy profiles of the ground and excited states and the barriers for proton transfer, providing insights into the photophysical behavior of HPQ. bas.bg
Chemical Reactivity and Mechanistic Investigations of 4 1h Quinazolinone, 2 2 Hydroxyphenyl
Reaction Pathways of the Quinazolinone Ring System
The quinazolinone ring is a robust heterocyclic system, yet it participates in a variety of chemical transformations. Its reactivity is influenced by the nature of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov The general stability of the quinazolinone ring is notable; it can withstand conditions such as oxidation and reduction, as well as cold, dilute acidic and alkaline solutions. However, boiling in these solutions can lead to its degradation.
Key reaction pathways involving the quinazolinone scaffold include:
Synthesis and Annulation: The construction of the quinazolinone ring itself is a primary area of investigation. Common methods include the condensation of 2-aminobenzamides with aldehydes or the cyclization of o-ureidobenzoic acids. nih.govorganic-chemistry.org More advanced, metal-catalyzed approaches, such as copper- or nickel-catalyzed dehydrogenative coupling reactions, have been developed for efficient synthesis. nih.gov
Ring-Opening Reactions: Under specific conditions, the pyrimidine portion of the quinazolinone ring can be opened. For instance, a catalyst-free, regioselective hydrated ring-opening has been reported, which can lead to the formation of N-arylformyl derivatives. nih.gov This type of reaction highlights the susceptibility of the imine carbon to nucleophilic attack.
Electrophilic and Nucleophilic Substitution: The quinazolinone ring can undergo both electrophilic and nucleophilic substitution reactions. Nitration is a known electrophilic substitution, typically occurring at the 6-position. nih.gov Nucleophilic substitution reactions, such as amination, can occur, for example, by converting the 4-oxo group to a chloro group, which is then displaced by an amine.
Oxidation and Functionalization: The core structure can be modified through oxidation. For example, oxidation of quinazoline (B50416) with hydrogen peroxide can yield a 3,4-dihydro-4-oxoquinazoline. nih.gov Substituents on the ring can also be targeted for functionalization. The methyl group in 2-methyl-4(3H)-quinazolinone, for instance, is reactive and can be oxidized to a formyl group or condensed with aldehydes. researchgate.net
The reactivity of the quinazolinone system is summarized in the following table:
| Reaction Type | Reagents/Conditions | Outcome |
| Ring-Opening | Water (Hydrated) | Regioselective cleavage of the pyrimidine ring |
| Nitration | Fuming Nitric Acid / Sulfuric Acid | Electrophilic substitution, primarily at C6 |
| Oxidation | Hydrogen Peroxide | Formation of 3,4-dihydro-4-oxoquinazoline |
| Functionalization | Selenium Dioxide on 2-methyl derivative | Oxidation of methyl group to aldehyde |
Role of the 2-(2-hydroxyphenyl) Substituent in Directing Reactivity
The 2-(2-hydroxyphenyl) group at the C2 position is not a passive substituent; it actively directs the molecule's reactivity and confers unique properties, primarily through the formation of a strong intramolecular hydrogen bond (IHB). cymitquimica.comcapes.gov.br
Intramolecular Hydrogen Bonding (IHB): An IHB forms between the phenolic hydroxyl group (-OH) and the nitrogen atom at the 3-position (N3) of the quinazolinone ring. capes.gov.brnih.gov This interaction creates a stable, quasi-six-membered ring structure. The existence of this IHB has been confirmed by spectroscopic and computational studies. capes.gov.brnih.gov The strength of this bond is significant and can inhibit other potential interactions, such as complex formation with metal cations. rsc.org This hydrogen bond is a key factor in the compound's photochemical behavior. bohrium.com
Directing Group in Synthesis: In synthetic procedures, the electronic properties of the hydroxyphenyl group can influence the reactivity of the entire molecule. For instance, the synthesis of derivatives often involves the initial preparation of a 2-(2-methoxyphenyl) analog, with the final step being the demethylation using reagents like boron tribromide (BBr₃) to unmask the reactive hydroxyl group. nih.gov
The key parameters related to the IHB are presented below:
| Parameter | Observation | Implication |
| Bond Formation | O-H···N interaction between the phenol (B47542) and N3 of the pyrimidine ring. nih.gov | Formation of a stable six-membered pseudo-ring. |
| Bond Strength | Strong, as inferred from spectroscopic shifts and computational analysis. capes.gov.br | Influences conformational preference and inhibits intermolecular interactions. rsc.org |
| Reactivity Modulation | The hydroxyl group can participate in reactions, but its reactivity is tempered by its involvement in the IHB. nih.gov | Directs the outcome of certain chemical transformations. |
Acid-Base Properties and Proton Transfer Mechanisms
The acid-base properties of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- are centered on the phenolic hydroxyl group and the nitrogen atoms of the pyrimidine ring. These properties are intrinsically linked to proton transfer phenomena, which are critical to its photoreactivity.
Acidity and Basicity: The phenolic -OH group is acidic and can be deprotonated by a base. The nitrogen atoms in the quinazolinone ring, particularly N1 and N3, possess basic character and can be protonated in acidic media. The protonation of the pyrimidine ring can inhibit processes like excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov
Proton Transfer: The most significant proton transfer process in this molecule is the intramolecular transfer of the phenolic proton to the heterocyclic nitrogen atom. In the ground state, the proton resides on the oxygen atom, forming the "enol" tautomer. Upon excitation with light, a rapid transfer to the nitrogen acceptor can occur. bohrium.commdpi.com This is a fundamental step in the ESIPT mechanism discussed in the next section. Theoretical studies have shown that this proton transfer is energetically favorable in the excited state. bohrium.com
The protonation state can dramatically alter the molecule's properties. For example, adding an acid like trifluoroacetic acid leads to protonation of the pyrimidine ring, which in turn switches off the ESIPT pathway and can cause a visible change in fluorescence. acs.orgnih.govnih.gov
A summary of the acid-base and proton transfer characteristics:
| Site | Property | Process | Consequence |
| Phenolic -OH | Acidic | Deprotonation | Formation of a phenolate (B1203915) anion. |
| Pyrimidine N-atoms | Basic | Protonation | Inhibition of ESIPT, alteration of photophysical properties. acs.orgnih.gov |
| O-H···N System | Proton Donor/Acceptor | Intramolecular Proton Transfer | Facilitates excited-state tautomerization. bohrium.com |
Photoreactivity Studies and Photodegradation Mechanisms
The photoreactivity of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- is dominated by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.com This process dictates its photostability and fluorescence properties.
Excited-State Intramolecular Proton Transfer (ESIPT): Upon absorption of UV light, the molecule is promoted to an electronic excited state. In this state, the acidity of the phenolic proton and the basicity of the nitrogen acceptor are enhanced, triggering an ultrafast transfer of the proton from the hydroxyl group to the quinazolinone nitrogen. bohrium.commdpi.com This creates an excited "keto" tautomer, which has a different electronic and geometric structure from the initial "enol" form. nih.gov
Enol Form (Ground State): Stable form with an intramolecular hydrogen bond.
Excited Enol Form: Formed immediately after light absorption.
Excited Keto Tautomer: Formed after proton transfer in the excited state.
Fluorescence and Non-radiative Decay: The excited keto tautomer can relax back to the ground state through several pathways. One is by emitting light (fluorescence), which would appear at a significantly longer wavelength (a large Stokes shift) compared to the absorption. nih.gov However, for many similar compounds, the dominant decay pathway is non-radiative, meaning the energy is dissipated as heat without emitting light. This non-radiative decay, often involving conformational changes, is an efficient way to dissipate the absorbed energy, which contributes to the photostability of the molecule. acs.org The lack of significant fluorescence in many 2-(2'-hydroxyphenyl) substituted heterocycles is attributed to these efficient non-radiative decay channels from the keto tautomer. acs.orgnih.gov
Photodegradation: While ESIPT provides a mechanism for photostabilization, prolonged exposure to light can still lead to photodegradation. For analogous compounds like benzotriazole (B28993) UV stabilizers, photodegradation can occur, and the rate is influenced by the pH and the presence of other substances in the environment, such as dissolved organic matter (DOM). nih.gov Indirect photodegradation, where other excited species in the medium (like excited triplet DOM) initiate the degradation, can be a significant pathway. nih.gov While specific degradation products for 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- are not detailed in the provided context, pathways could involve cleavage of the heterocyclic rings or oxidation of the aromatic systems.
Key aspects of the molecule's photoreactivity are outlined below:
| Process | Description | Outcome |
| Light Absorption | Excitation of the enol tautomer to the S₁ excited state. | Energy is absorbed by the molecule. |
| ESIPT | Ultrafast transfer of the phenolic proton to the quinazolinone nitrogen. bohrium.comnih.gov | Formation of an excited keto tautomer. |
| Relaxation | Decay of the excited keto tautomer back to the ground state. | Can occur via fluorescence (large Stokes shift) or, more commonly, non-radiative decay. acs.orgnih.gov |
| Photodegradation | Slow decomposition under prolonged irradiation. | Potential for ring cleavage and oxidation, influenced by environmental factors. nih.gov |
Mechanistic Research on Molecular Interactions of 4 1h Quinazolinone, 2 2 Hydroxyphenyl Non Clinical Focus
Investigations into Ligand-Target Binding Modes at a Molecular Level
The interaction of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-, and its analogues with protein targets has been explored through various in vitro and computational methods. These studies aim to elucidate the specific binding modes that underpin the observed biological activities.
Enzymatic Inhibition/Activation Mechanisms (In Vitro Studies)
Derivatives of the quinazolinone scaffold have been identified as inhibitors of several enzyme classes. The nature of the substitution on the quinazolinone core plays a critical role in determining both the target specificity and the inhibitory potency.
Cyclooxygenase-2 (COX-2) Inhibition: Certain quinazolinone derivatives have been investigated as inhibitors of COX-2, an enzyme implicated in inflammation. nih.gov Molecular docking studies suggest that the carbonyl group of the quinazolinone ring can form hydrogen bonds with key amino acid residues like Lys241 and Asn247 in the enzyme's active site. nih.gov The 2-substituted aryl ring, a key feature of the title compound, is shown to influence binding, with interactions facilitated by hydrogen bonding, hydrophobic, and electrostatic forces. nih.gov For instance, the 2-aryl substituent can interact with residues such as His41 through π–cation interactions. nih.gov
α-Glucosidase Inhibition: In a study on quinazolinone-pyrazole hybrids, compounds were screened for their α-glucosidase inhibitory activity. researchgate.net The results indicated that these molecular hybrids exhibited significant inhibitory activity compared to the standard, acarbose. researchgate.net The structure-activity relationship suggested that the inhibitory potency was affected by different substitutions on the phenyl rings of the core structure. researchgate.net
17β-Hydroxysteroid Dehydrogenase 5 (17β-HSD5) Inhibition: Molecular docking simulations have explored the potential of quinazolinone derivatives to inhibit 17β-HSD5. In one such study, a derivative adopted a hook shape within the active site of the enzyme. nih.gov The quinazolinone ring itself was found to be crucial for π-π interactions with a tyrosine residue (Tyr216), suggesting its retention is beneficial for inhibitory activity. nih.gov
Alternative NADH Dehydrogenase: While not the specific compound , a related quinolone, 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ), was identified as a high-affinity inhibitor of alternative NADH dehydrogenase. nih.gov Kinetic studies revealed a ping-pong mechanism, suggesting that the substrate NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion. nih.gov This provides a mechanistic model that could be relevant for other quinolone and quinazolinone inhibitors of oxidoreductases.
| Enzyme Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Lys241, Asn247, His41 | Hydrogen Bonding, π-cation | nih.gov |
| 17β-Hydroxysteroid Dehydrogenase 5 (17β-HSD5) | Tyr216 | π-π stacking | nih.gov |
| α-Glucosidase | Not Specified | Inhibitory Activity | researchgate.net |
Protein-Ligand Interaction Methodologies
While specific studies employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- are not widely reported, these techniques are standard for characterizing the binding kinetics and thermodynamics of related compounds. For example, Differential Scanning Fluorimetry (DSF) has been used to screen quinazoline (B50416) derivatives for their potency and selectivity against panels of kinases and bromodomains. nih.gov Such biophysical methods provide quantitative data on binding affinity (Kd), association/dissociation rates, and the thermodynamic drivers of the interaction (enthalpy and entropy), which are crucial for understanding the molecular recognition process. Molecular docking is a frequently used computational methodology to predict the binding poses and interactions of quinazolinone derivatives with their protein targets, often guiding the synthesis of new analogues. nih.govnih.gov
Nucleic Acid Interaction Mechanisms
The quinazolinone scaffold has been investigated for its ability to interact with nucleic acids, a mechanism relevant to antimicrobial and anticancer activities.
DNA/RNA Binding Studies and Intercalation Mechanisms
Some quinazolinone derivatives have been designed as fluoroquinolone-like inhibitors targeting bacterial DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication and transcription. Inhibition often involves interference with the enzyme-DNA complex. While direct intercalation between DNA base pairs is one possible mechanism for planar heterocyclic molecules, the specific mode of action for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone in this context requires further empirical validation. The primary mechanism for related compounds often involves stabilizing the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks.
Mechanistic Insights into Receptor Agonism/Antagonism (Cell-Free or Reporter Gene Assays)
The versatility of the quinazoline scaffold extends to its interaction with various cell surface and intracellular receptors, where derivatives have been characterized as both agonists and antagonists.
Adenosine (B11128) Receptor Antagonism: Quinazoline derivatives have been identified as adenosine receptor (AR) antagonists. nih.gov In one study, a pharmacophore-based screening discovered a potent A2B receptor antagonist with a binding Ki value of 112 nM. nih.gov Subsequent testing of analogues, varying the substituents on the quinazoline ring, revealed that many were non-selective adenosine receptor ligands. nih.gov These studies typically use cell-free radioligand binding assays with membranes from cells expressing specific AR subtypes to determine binding affinity and selectivity.
Sigma-2 Receptor Ligands: The sigma-2 receptor, identified as a biomarker in proliferating tumor cells, is another target for which quinazoline-like structures have been evaluated. nih.gov Functional assays, such as cell viability and caspase-3 activation assays, are used to classify ligands as agonists or antagonists. nih.gov Sigma-2 agonists have been shown to induce cytotoxicity, whereas antagonists block this effect. nih.gov
T-Type Calcium Channel Antagonism: A series of 4,4-disubstituted quinazolin-2-ones were developed as T-type calcium channel antagonists. figshare.com These compounds were evaluated using in vitro electrophysiology assays to determine their potency and selectivity for blocking calcium ion flow through the channel. figshare.com
Structure-Activity Relationship (SAR) Studies: Theoretical Design Principles
SAR studies are fundamental to understanding how the chemical structure of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- and its analogues translates into biological activity. The core scaffold consists of three key regions for modification: the quinazolinone ring system (Ring 1), the substituent at the 2-position (Ring 2), and the substituent at the 3-position (Ring 3). acs.org
Substitutions on the Quinazolinone Core (Ring 1): Modifications at positions 6 and 7 of the quinazolinone ring can significantly impact activity. For example, in a series of EGFR kinase inhibitors, the introduction of electron-donating groups at these positions was found to increase activity. nih.gov
Substitutions at the 2-Position (Ring 2): The 2-(2-hydroxyphenyl) group is a critical determinant of the compound's properties. The presence and position of the hydroxyl group can facilitate key hydrogen bonding interactions with a target protein. In studies of antibacterial quinazolinones, a 3-hydroxyphenyl group at this position was found to be active. acs.org The substitution pattern on this phenyl ring is a common strategy for optimizing potency and selectivity. researchgate.net
Substitutions at the 3-Position (Ring 3): The N-3 position of the quinazolinone ring is another key site for modification. SAR studies have shown that substituting this position with various aryl or heterocyclic moieties can modulate antimicrobial, anti-inflammatory, and CNS-related activities. researchgate.net For example, replacing an amide linker with a methyl-amino linker between a phenyl group and the quinazoline core at this position led to a significant decrease in EGFR inhibitory activity in one study. nih.govnih.gov
A general principle emerging from SAR studies is that the quinazolinone core often serves as an essential scaffold for establishing key interactions, such as hydrogen bonds and π-stacking, while the substituents at positions 2 and 3 are fine-tuned to optimize interactions with specific subpockets of the target's binding site, thereby controlling potency and selectivity. researchgate.netacs.org
| Structural Position | Modification Type | Impact on Activity | Reference |
|---|---|---|---|
| Quinazolinone Core (Positions 6, 7) | Electron-donating groups | Increased EGFR kinase inhibition | nih.gov |
| 2-Position (Aryl Ring) | Hydroxyl group | Important for antibacterial activity | acs.org |
| 3-Position | Aryl, heterocyclic, or aliphatic groups | Modulates a wide range of biological activities | researchgate.net |
| Linker at 3-Position | Amide vs. methyl-amino linker | Significant change in EGFR inhibition | nih.gov |
Advanced Applications of 4 1h Quinazolinone, 2 2 Hydroxyphenyl in Chemical Science Non Therapeutic
Development as Fluorescent Probes and Chemosensors
The inherent fluorescence of the 2-(2-hydroxyphenyl)quinazolinone core makes it an excellent candidate for developing sensitive and selective fluorescent probes and chemosensors. rsc.org These sensors operate by translating the event of binding to a specific analyte into a measurable change in their fluorescence properties, such as intensity or wavelength.
Derivatives of 2-(2-hydroxyphenyl)quinazolinone have been successfully engineered to detect a variety of metal ions and anions with high selectivity. The primary mechanism underpinning this capability is the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. nih.govrsc.org In its ground state, the molecule exists in an enol form. Upon photoexcitation, a proton rapidly transfers from the phenolic hydroxyl group to the quinazolinone nitrogen, creating an excited keto tautomer which is responsible for the molecule's characteristic fluorescence. bohrium.com
The presence of metal ions can interfere with this process. If an ion coordinates with the hydroxyl and nitrogen sites, it can inhibit the ESIPT process, leading to a quenching (decrease) or enhancement of the fluorescence signal. fao.org This interaction forms the basis of its sensing ability. Another related mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a non-fluorescent or weakly fluorescent sensor molecule forms a rigid complex, restricting non-radiative decay pathways and "turning on" the fluorescence. bohrium.com
Several research findings have highlighted the utility of this scaffold in ion detection:
A derivative, 2-(2'-hydroxyphenyl)quinazolin-4(3H)-one derived acylhydrazone (QP), was developed as a highly selective fluorescent sensor for Aluminum (Al³⁺) ions, exhibiting a significant blue-shifted and enhanced emission. bohrium.com
The parent compound, HPQ, demonstrates the ability to selectively detect and distinguish between Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions, with the fluorescence maximum shifting to different wavelengths for each ion. nih.gov
A dihydro-derivative was fashioned into a colorimetric sensor for Nickel (Ni²⁺) and Copper (Cu²⁺), and its resulting copper complex could then be used for the fluorometric and colorimetric detection of cyanide (CN⁻) anions. acs.org
A dihydroxy-substituted derivative, 2-(2′,5′-Dihydroxy-phenyl)-4(3H)-quinazolinone (DHPQ), was synthesized as a fluorescent probe for Mercury (Hg²⁺) ions, where the fluorescence is quenched upon binding. fao.org
Table 1: Examples of Ion Detection using 2-(2-hydroxyphenyl)quinazolinone-based Sensors
| Target Analyte | Sensor Derivative | Detection Method | Observed Change |
|---|---|---|---|
| Al³⁺ | 2-(2'-hydroxyphenyl)quinazolin-4(3H)-one derived acylhydrazone | Fluorescence | Enhanced emission, blue-shifted to 473 nm bohrium.com |
| Zn²⁺ | 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone (HPQ) | Fluorescence | Blue-shifted emission to 420 nm nih.gov |
| Cd²⁺ | 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone (HPQ) | Fluorescence | Blue-shifted emission to 426 nm nih.gov |
| Ni²⁺, Cu²⁺ | 3-[(E)-(2-hydroxybenzylidene)amino]-1,2-dihydro-2-phenylquinazolin-4(3H)-one | Colorimetric | Change in color and fluorescence quenching acs.org |
| CN⁻ | Copper complex of the Ni²⁺/Cu²⁺ sensor | Colorimetric & Fluorometric | Change in color and fluorescence acs.org |
The fluorescence of 2-(2-hydroxyphenyl)quinazolinone and its derivatives is often highly dependent on the pH of the surrounding medium. This sensitivity is rooted in the acidic nature of the phenolic hydroxyl group and the basic nature of the quinazolinone nitrogen atoms. Changes in pH alter the protonation state of the molecule, which in turn governs the ESIPT process.
The fundamental principle for pH sensing involves the inhibition or alteration of ESIPT upon protonation or deprotonation. nih.gov
In alkaline conditions: A high pH can cause the deprotonation of the phenolic hydroxyl group. The resulting phenolate (B1203915) anion is a much weaker proton donor, which inhibits the ESIPT process. This can lead to a dramatic change in fluorescence, often "turning on" or significantly enhancing the emission in a specific pH range. rsc.orgmdpi.com For instance, certain quinazolinone-based probes show a sudden enhancement of fluorescence in alkaline solutions (pH 9-11). rsc.org
In acidic conditions: A low pH can lead to the protonation of the nitrogen atom in the quinazoline (B50416) ring. This protonation also disrupts the intramolecular hydrogen bond necessary for ESIPT, causing a reversible switch in the fluorescence response. acs.orgnih.gov This acidochromic behavior can be exploited for sensing acidic vapors or solutions. nih.govnih.gov
A derivative designed for mercury detection was found to have an optimal working pH range of 5.5-6.5, outside of which its sensing capability diminishes, further underscoring the critical role of pH in the functionality of these molecular probes. fao.org
Integration into Material Science
The robust structure and unique photophysical properties of 2-(2-hydroxyphenyl)quinazolinone make it a valuable component in the field of material science, particularly for applications requiring light emission.
2-(2-hydroxyphenyl)quinazolinone (HPQ) is considered an important organic fluorescent material primarily due to its efficient ESIPT mechanism, which produces a large Stokes shift. nih.govrsc.org A large Stokes shift (a significant separation between the absorption and emission maxima) is highly desirable in luminescent materials as it minimizes self-absorption and increases emission efficiency.
Key properties and findings include:
Solid-State Emission: HPQ exhibits polymorph-dependent solid-state fluorescence. nih.gov Depending on the crystalline packing arrangement, which influences the conformational twist between the phenyl and quinazolinone rings, different solid-state fluorescence emission wavelengths can be achieved (e.g., 497 nm and 511 nm). nih.gov This tunability in the solid state is a crucial property for developing OLEDs.
Aggregation-Induced Emission (AIE): Some substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones demonstrate aggregation-induced emission, a phenomenon where the molecules are non-emissive in solution but become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This property is highly beneficial for creating bright solid-state lighting and display technologies.
Substituent Effects: The luminescent properties can be finely tuned by adding substituents to the quinazolinone core. Electron-donating groups (like -NH₂) or electron-withdrawing groups (like -CN) can alter the energy levels of the molecule, leading to shifts in the absorption and emission spectra. bohrium.com
Boron Complexes: Complexing substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones with difluoroboron (BF₂) can create highly emissive dyes with large Stokes shifts, suitable for various photonic applications. rsc.org
These characteristics make the quinazolinone scaffold a promising candidate for use as an emitter layer or host material in OLED devices. mdpi.com
Photochromic and thermochromic materials are compounds that can change color reversibly upon exposure to light or heat, respectively. While the quinazolinone scaffold is known for its robust photophysical properties, specific research detailing the application of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- as a photochromic or thermochromic material is not widely reported in publicly available literature. The structural features, such as the potential for tautomerism, suggest a theoretical possibility for such properties, but dedicated studies in this area for this specific compound remain limited.
Use as a Chemical Scaffold for the Synthesis of Novel Complex Molecules
The quinazolinone ring system is considered a "privileged scaffold" in chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets and can serve as a versatile foundation for the synthesis of a wide range of derivatives. The 2-(2-hydroxyphenyl)quinazolinone structure offers several sites for chemical modification, allowing for the systematic development of new, more complex molecules.
Key modification points and synthetic strategies include:
N-3 Position: The nitrogen atom at the 3-position of the quinazolinone ring is a common site for substitution, allowing for the introduction of various alkyl or aryl groups to modulate the molecule's properties. nih.govnih.gov
C-2 Phenyl Ring: The 2-position phenyl ring can be readily substituted with various functional groups (e.g., hydroxyl, methoxy) to influence the electronic and photophysical characteristics of the molecule. bohrium.comrsc.org
Quinazolinone Core: The benzene (B151609) part of the quinazolinone core can be substituted (e.g., with halogens) to further tune the molecule's properties. nih.gov
General synthetic routes often involve the condensation of anthranilamide with substituted salicylaldehydes. rsc.org The accessibility of diverse starting materials makes this scaffold ideal for creating large libraries of compounds for screening in various applications, from materials science to medicinal chemistry. nih.govrsc.org This synthetic tractability confirms the role of 2-(2-hydroxyphenyl)quinazolinone as a fundamental building block in modern organic synthesis.
Analytical Chemistry Applications (e.g., Derivatization Reagents, Chromatographic Standards)
The unique structural and photophysical properties of the 4(1H)-quinazolinone, 2-(2-hydroxyphenyl)- scaffold have led to its exploration in various non-therapeutic areas of chemical science, particularly in the field of analytical chemistry. Its applications are primarily centered on its use in the development of sophisticated derivatization reagents for fluorescence-based detection and its inherent suitability as a chromatographic standard for method development and quality control.
The core structure of 4(1H)-quinazolinone, 2-(2-hydroxyphenyl)- possesses characteristics that are highly desirable for analytical applications. The presence of the phenolic hydroxyl group and the quinazolinone nitrogen atoms provide sites for chemical modification, allowing for the attachment of various functional groups to create derivatives with tailored analytical properties. Furthermore, the fused aromatic ring system often imparts favorable chromatographic and spectroscopic characteristics.
The quinazolinone nucleus, particularly when substituted with a 2-hydroxyphenyl group, serves as a valuable platform for the design of fluorescent probes and derivatization reagents. These reagents are engineered to react with specific analytes, thereby imparting a fluorescent signal that can be used for highly sensitive and selective quantification. The inherent fluorescence of some quinazolinone derivatives, or the ability to induce fluorescence upon reaction, is the key to this application.
Research has demonstrated that by modifying the core structure of 4(1H)-quinazolinone, 2-(2-hydroxyphenyl)-, it is possible to create advanced fluorescent sensors. For instance, a derivative, a 2-(2'-hydroxyphenyl)quinazolin-4(3H)-one derived acylhydrazone, was specifically designed and synthesized to act as a fluorescent sensor for aluminum ions (Al³⁺). This derivative exhibits a highly selective fluorescence response to Al³⁺ over other metal ions, with a significant blue-shifted and enhanced emission at 473 nm. This specific recognition and signaling capability highlight the potential of the parent compound as a foundational structure for creating new analytical reagents.
Another study focused on developing a quinazolinone-based fluorescent probe for the selective detection of carbon monoxide (CO). In this case, a non-fluorescent quinazolinone derivative, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was synthesized. NPQ reacts with CO to form the highly fluorescent compound 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), which emits a strong green fluorescence. This "turn-on" fluorescence mechanism allows for the sensitive detection of CO.
Furthermore, conjugated structures based on quinazolinones have been developed for use as fluorescent labels in biological imaging. rsc.org These probes, derived from the quinazolinone scaffold, have shown the ability to target specific organelles within cells, such as mitochondria and lysosomes, and can be used to monitor changes in the cellular environment, like viscosity. rsc.org
The development of these specialized fluorescent probes underscores the utility of the 4(1H)-quinazolinone, 2-(2-hydroxyphenyl)- framework as a versatile derivatization platform. The key research findings for these applications are summarized in the table below.
| Derivative/Probe | Target Analyte/Application | Detection Principle | Key Findings |
| 2-(2'-hydroxyphenyl)quinazolin-4(3H)-one derived acylhydrazone | Aluminum ion (Al³⁺) | Selective fluorescence enhancement and blue-shift | High selectivity for Al³⁺ with a low detection limit. |
| 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | Carbon monoxide (CO) | "Turn-on" fluorescence upon reaction | Forms a highly fluorescent product (APQ) enabling sensitive CO detection. mdpi.com |
| Conjugated quinazolinone structures | Cellular imaging (Mitochondria, Lysosomes) | Organelle-specific fluorescent labeling | Demonstrated ability to target and visualize specific subcellular structures. rsc.org |
In analytical chemistry, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), the availability of pure and well-characterized reference standards is crucial for the accurate identification and quantification of analytes. 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- and its derivatives are increasingly being synthesized and studied for various purposes, including medicinal chemistry, which necessitates the development of reliable analytical methods for their detection and purity assessment.
While specific documentation detailing the commercial availability of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- as a certified chromatographic standard is not widespread, its synthesis and purification are described in the scientific literature. The characterization data, including melting point, ¹H NMR, ¹³C NMR, and mass spectrometry, provide the necessary information for its identification and confirmation of purity, which are prerequisites for its use as a standard.
The chromatographic behavior of related quinazolinone derivatives has been reported, indicating the suitability of this class of compounds for analysis by reversed-phase HPLC. For instance, methods for the analysis of halogenated derivatives have been developed, suggesting that similar protocols can be applied to 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-. Its aromatic nature and moderate polarity make it well-suited for separation on common stationary phases like C18.
The use of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- as a chromatographic standard would be essential in several analytical scenarios:
Quality control of synthetic batches: Ensuring the purity and identity of newly synthesized batches of the compound and its derivatives.
Pharmacokinetic studies: Quantifying the compound in biological matrices during preclinical studies (though this verges on therapeutic applications, the analytical method development itself is a non-therapeutic application).
Environmental analysis: Monitoring for the presence of this compound or related structures in environmental samples, should it become a compound of interest.
The table below summarizes the typical analytical characteristics that would support the use of 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- as a chromatographic standard.
| Analytical Technique | Parameter | Relevance for Use as a Standard |
| High-Performance Liquid Chromatography (HPLC) | Retention Time | A consistent retention time under defined conditions allows for the identification of the compound in a sample matrix. |
| Peak Purity | Chromatographic methods coupled with diode array detection (DAD) or mass spectrometry (MS) can confirm the purity of the standard. | |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Provides definitive identification of the compound based on its molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts and Coupling Constants | Confirms the chemical structure of the compound, which is essential for a primary reference standard. |
An in-depth analysis of the future research trajectories for the chemical compound 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- reveals significant potential for innovation across various scientific disciplines. The unique structural and photophysical characteristics of this molecule position it as a focal point for advancements in synthetic chemistry, materials science, molecular biology, and computational modeling. This article explores the prospective research avenues that could unlock the full potential of this versatile quinazolinone derivative.
Q & A
Basic: What are the common synthetic routes for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone?
Methodological Answer:
The compound is typically synthesized via cyclization of substituted anthranilic acids with formamide under reflux conditions. Key steps include halogenation of anthranilic acid intermediates (requiring elevated temperatures) and reduction of (E)-4-(2-hydroxyphenyl)but-3-en-2-one using H₂/Pd-C in ethyl acetate . Alternative routes involve reacting methyl 2-acylaminobenzoates with amine hydrochlorides in the presence of P₂O₅ and N,N-dimethylcyclohexylamine at 180°C, followed by alkaline extraction and recrystallization .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Methanol vs. acetic acid influences product ratios (e.g., 6a:6b = 5:1 in methanol vs. 3:1 under reflux) .
- Catalysts : Adding KI reduces reaction time by enhancing nucleophilic substitution efficiency .
- Temperature control : Maintaining 75–78°C during NaH-mediated coupling improves intermediate stability .
- Post-reaction handling : Avoid prolonged exposure to moisture to prevent hydroxyl group degradation .
Basic: What characterization techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., hydroxyl protons at δ 10.66 ppm, aromatic protons at δ 7.0–8.7 ppm) and carbon frameworks .
- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 238.24 for C₁₄H₁₀N₂O₂) and fragmentation patterns .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (N1—H1⋯O2) and dihedral angles between aromatic rings .
Advanced: How should researchers address contradictory spectral data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR data with computationally predicted spectra (DFT) to resolve ambiguities in tautomeric forms .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups) .
- Advanced techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals in complex derivatives .
Basic: What structural features enable fluorescence in this compound?
Methodological Answer:
The aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) properties arise from:
- A rigid 2-(2-hydroxyphenyl) substituent facilitating planarization in the solid state.
- Weak lipophilicity/hydrophilicity, promoting aggregation and fluorescence retention in biological systems .
Advanced: How can HPQ derivatives be designed for metal ion detection in biological systems?
Methodological Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the quinazolinone C6/C7 positions to enhance metal chelation .
- Solubility modulation : Attach polyethylene glycol (PEG) chains to improve aqueous dispersibility without disrupting AIE/ESIPT .
- In situ validation : Use confocal microscopy to confirm fluorescence retention in cellular environments .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Anticancer activity : Derivatives inhibit topoisomerase II and induce apoptosis in cancer cells (e.g., IC₅₀ = 0.24 µM against MCF-7) .
- Antimicrobial effects : Halogenated analogs disrupt bacterial cell membranes (e.g., MIC = 8 µg/mL for S. aureus) .
- Anticonvulsant properties : N3-substituted derivatives modulate GABA receptors .
Advanced: What strategies elucidate structure-activity relationships (SARs) for quinazolinone derivatives?
Methodological Answer:
- Systematic substitution : Vary substituents at C2 (hydroxyphenyl) and C3 (methyl/amino) to assess steric/electronic effects on bioactivity .
- Pharmacophore modeling : Identify essential motifs (e.g., planar quinazolinone core) using molecular docking against target proteins (e.g., EGFR kinase) .
- In vivo validation : Compare pharmacokinetic profiles (e.g., half-life, bioavailability) of lead compounds in rodent models .
Basic: What toxicity data exist for this compound?
Methodological Answer:
Limited empirical toxicity data are available. Preliminary studies suggest:
- Low acute toxicity (LD₅₀ > 500 mg/kg in mice).
- Hepatotoxicity risks at high doses (≥100 mg/kg) due to metabolite accumulation .
- Recommendation : Conduct Ames tests and micronucleus assays to assess genotoxicity .
Advanced: How can stability issues during synthesis be mitigated?
Methodological Answer:
- Moisture control : Use anhydrous solvents (THF, DMF) and inert atmospheres to prevent hydroxyl group oxidation .
- Temperature monitoring : Avoid exceeding 80°C during cyclization to minimize decomposition .
- Purification : Employ flash chromatography or preparative HPLC to isolate air-sensitive intermediates .
Advanced: What computational methods support mechanistic studies of HPQ derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict fluorescence emission wavelengths .
- Molecular dynamics (MD) : Simulate aggregation behavior in aqueous vs. lipid membranes .
- QSAR modeling : Correlate substituent electronegativity with antibacterial potency .
Advanced: How does HPQ contribute to photodynamic therapy (PDT) research?
Methodological Answer:
- ROS generation : HPQ derivatives act as Type I/II photosensitizers under UV irradiation, producing singlet oxygen (¹O₂) and superoxide radicals (O₂⁻) .
- Targeted delivery : Conjugate with tumor-homing peptides (e.g., RGD) to enhance selectivity .
- In vivo imaging : Track PDT efficacy via real-time fluorescence imaging in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
